molecular formula C8H11ClO3S B2495246 [(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride CAS No. 2253638-68-3

[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride

Cat. No. B2495246
CAS RN: 2253638-68-3
M. Wt: 222.68
InChI Key: VFFHTMAJFRTQJT-GWVFRZDISA-N
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Description

[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride is a chemical compound used in various scientific research applications. It is a synthetic compound that is widely used in the pharmaceutical and chemical industries for the synthesis of various organic compounds. 2.1.02,4]octan-6-yl]methanesulfonyl chloride.

Scientific Research Applications

Molecular Structure Studies

Research by Hargittai and Hargittai (1973) on the molecular structure of methane sulfonyl chloride utilized electron diffraction to explore its vapor-phase structure, providing foundational data on chemical bonding and geometric parameters essential for understanding the reactivity and properties of similar sulfonyl chlorides in various scientific applications (Hargittai & Hargittai, 1973).

Electrochemical Applications

Su, Winnick, and Kohl (2001) investigated sodium insertion into vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This study highlights the potential of methanesulfonyl chloride-based ionic liquids in enhancing the electrochemical properties of materials, making them applicable in battery technology and energy storage systems (Su, Winnick, & Kohl, 2001).

Chemical Synthesis and Reduction

Dimitriadis and Massy-Westropp (1982) explored the reduction of substituted 2,8-Dioxabicyclo[3,2,1]oct-3-ylmethyl methanesulfonates with lithium aluminum hydride, showcasing the use of methanesulfonyl chloride derivatives in synthesizing tetrahydrofuran derivatives. This process is indicative of its importance in organic synthesis and pharmaceutical chemistry (Dimitriadis & Massy-Westropp, 1982).

Catalysis and Isomerization

Tamba et al. (2007) studied the one-electron reduction of methanesulfonyl chloride, revealing its role in catalyzing cis-trans isomerization of unsaturated fatty acids. This research underscores the potential of methanesulfonyl chloride derivatives in catalysis and organic reaction mechanisms, especially in modifying the properties of organic compounds (Tamba et al., 2007).

Material Science and Spectroscopy

Binkowska et al. (2001) conducted structural and spectroscopic studies on complexes involving sulfonyl derivatives, illustrating how these compounds can be used to understand molecular interactions and material properties. Such studies are crucial for developing new materials with tailored properties (Binkowska et al., 2001).

properties

IUPAC Name

[(1S,2R,4S,5S,6R)-8-oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3S/c9-13(10,11)3-4-1-7-5-2-6(5)8(4)12-7/h4-8H,1-3H2/t4-,5+,6-,7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFHTMAJFRTQJT-GWVFRZDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C3CC3C1O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]2[C@H]3C[C@H]3[C@H]1O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride

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